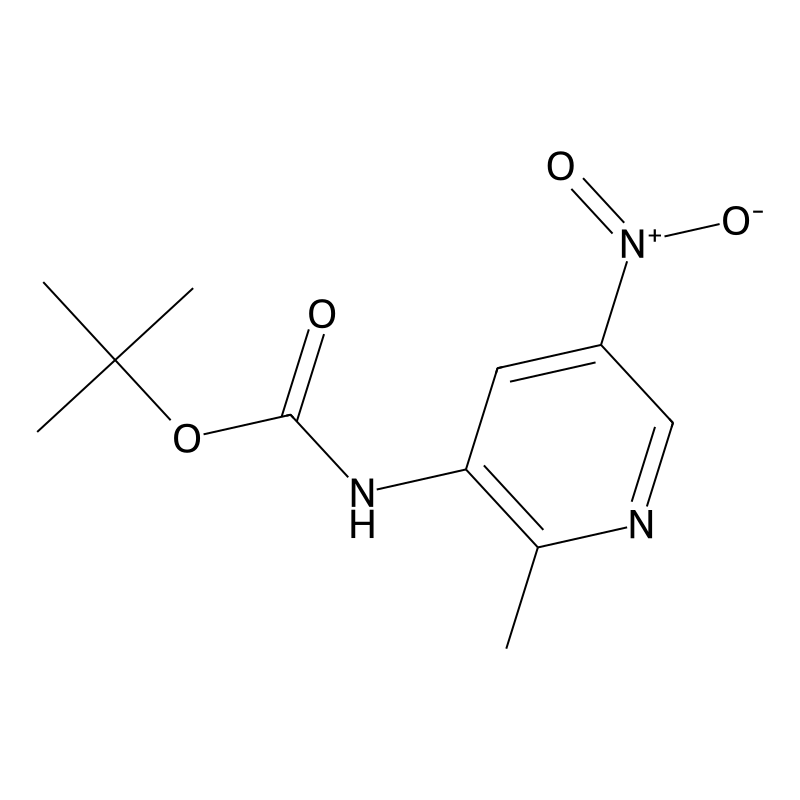

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antibiotic Synthesis

Scientific Field: Pharmaceutical Chemistry Summary of Application: This compound is a key intermediate in the synthesis of the antibiotic ceftolozane, which is effective against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Methods of Application: The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine, with this compound serving as a crucial intermediate . Results: The overall yield of ceftolozane synthesis using this method is reported to be 59.5%, with the structure of the target product and intermediates confirmed by various spectroscopic methods .

Application in Chemoselective Protection

Scientific Field: Organic Synthesis Summary of Application: The compound is used for the chemoselective mono-N-Boc protection of amines, which is essential for the synthesis of multifunctional targets where amino functions often occur. Methods of Application: The protection is achieved using di-tert-butyl dicarbonate in the presence of a solvent and catalyst, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which also allows for catalyst recycling . Results: This method provides a simple and efficient way to protect various structurally diverse amines, enhancing the synthesis process of complex organic molecules .

Tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is an organic compound characterized by its carbamate functional group, which is attached to a pyridine ring substituted with a nitro group. The chemical structure can be represented as C₁₁H₁₆N₂O₂, indicating the presence of two nitrogen atoms, one oxygen atom in the carbamate group, and a nitro group on the pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

The chemistry of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate involves various reactions typical of carbamates:

- Deprotection Reactions: Tert-butyl carbamates can undergo deprotection to yield the corresponding amines. This can be achieved using mild acids like aqueous phosphoric acid, which selectively cleaves the tert-butyl group without affecting other functional groups .

- Curtius Rearrangement: The compound can participate in Curtius rearrangement when treated with acyl azides, leading to the formation of isocyanates .

- Nucleophilic Substitution: The nitro group on the pyridine ring can facilitate nucleophilic substitution reactions, making it reactive towards various nucleophiles .

Tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate exhibits significant biological activity, particularly in drug discovery. Carbamate compounds are known for their roles as enzyme inhibitors and potential therapeutic agents. The presence of the nitro group enhances its pharmacological properties, potentially increasing its efficacy against specific biological targets . Studies have shown that similar compounds can exhibit anti-inflammatory and antimicrobial activities, suggesting that this compound may possess similar properties.

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate typically involves several steps:

- Nitration: The starting material, 2-methylpyridine, is nitrated using dinitrogen pentoxide in an organic solvent to introduce the nitro group at the 5-position .

- Carbamoylation: The resulting 5-nitro derivative is then reacted with di-tert-butyl dicarbonate to form the carbamate. This reaction often employs a base such as sodium azide to promote the formation of the carbamate linkage .

- Purification: Following synthesis, purification techniques such as thin-layer chromatography are employed to isolate the desired product from by-products.

Tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate has several applications:

- Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in areas targeting central nervous system disorders or as anti-cancer agents.

- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex molecules, including those used in agrochemicals and other industrial applications.

Interaction studies are crucial for understanding how tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate interacts with biological systems. Research indicates that compounds with similar structures can interact with various enzymes and receptors, influencing their activity. For instance, studies on carbamates have shown they can act as reversible inhibitors of certain enzymes involved in neurotransmitter breakdown . Understanding these interactions helps in predicting the compound's behavior in biological systems.

Several compounds share structural similarities with tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (5-nitropyridin-2-yl)carbamate | C₁₁H₁₆N₂O₂ | Different nitro positioning may affect biological activity. |

| Tert-butyl (3-nitropyridin-4-yl)carbamate | C₁₁H₁₆N₂O₂ | Varies in reactivity due to different substituents on the pyridine ring. |

| 2-Methylpyridine | C₇H₉N | A simpler structure without the carbamate or nitro groups; serves as a precursor. |

Tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate stands out due to its unique combination of a nitro group and a carbamate moiety, which may enhance its pharmacological profile compared to other similar compounds.

This detailed overview highlights the chemical significance and potential applications of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate within medicinal chemistry and related fields.

Chemical Formula: C11H15N3O4

The molecular formula C11H15N3O4 indicates a compound containing eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms [1] [2] [3]. This formula represents the complete atomic composition of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate without regard to the arrangement of atoms within the molecule.

Molecular Weight: 253.25 g/mol

The molecular weight of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is precisely 253.25 g/mol, as computed by PubChem 2.1 [1] [2] [3]. This value represents the sum of the atomic weights of all atoms present in the molecule. The exact mass of the compound is determined to be 253.10625597 Da, while the monoisotopic mass is identical at 253.10625597 Da [3].

CAS Registry Number: 1008139-18-1

Structural Analysis

Molecular Descriptors

The structural characterization reveals several important molecular descriptors. The compound exhibits a topological polar surface area of 97 Ų, indicating moderate polarity [3]. The heavy atom count totals 18 atoms, with a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 5 [3]. The rotatable bond count is 3, suggesting moderate molecular flexibility [3].

Stereochemical Properties

The compound possesses no defined stereochemical centers, with both defined and undefined atom stereocenter counts recorded as 0 [3]. Similarly, the defined and undefined bond stereocenter counts are both 0 [3], indicating that the molecule exists as a single stereoisomer without chiral centers.

Molecular Complexity

The computed molecular complexity value is 321, as determined by Cactvs 3.4.6.11 [3]. This parameter reflects the structural intricacy of the molecule, taking into account the number of rings, branching patterns, and functional group diversity.

Electronic Properties

The formal charge of the molecule is 0, indicating overall electrical neutrality [3]. The XLogP3-AA value is 1.6, suggesting moderate lipophilicity [3]. The compound contains one covalently-bonded unit, confirming its status as a discrete molecular entity [3].

Structural Identifiers

The compound is characterized by specific structural identifiers that provide unambiguous representation of its molecular structure. The SMILES notation is CC1=C(C=C(C=N1)N+[O-])NC(=O)OC(C)(C)C [3] [6], which encodes the complete structural information in a linear format.

The InChI identifier is InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) [3] [6], providing a standardized representation of the molecular structure. The corresponding InChI Key is BOOVJRCGLILENB-UHFFFAOYSA-N [3] [6], which serves as a hashed version of the full InChI string for database searching purposes.

| Property | Value |

|---|---|

| Chemical Formula | C11H15N3O4 |

| Molecular Weight | 253.25 g/mol |

| CAS Registry Number | 1008139-18-1 |

| PubChem CID | 25260228 |

| MDL Number | MFCD23106137 |

| Exact Mass | 253.10625597 Da |

| Monoisotopic Mass | 253.10625597 Da |

| Topological Polar Surface Area | 97 Ų |

| Heavy Atom Count | 18 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Formal Charge | 0 |

| Complexity | 321 |